molecular formula C19H25N7 B6457853 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine CAS No. 2548975-14-8

4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine

Cat. No.: B6457853
CAS No.: 2548975-14-8
M. Wt: 351.4 g/mol
InChI Key: NNCSLMVHUCAOBB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl groups at positions 2 and 3. A piperazine ring is attached at position 7 of this core, which further connects to a 6-ethyl-2-methylpyrimidine moiety.

Properties

IUPAC Name

7-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7/c1-5-16-12-17(22-15(4)21-16)24-6-8-25(9-7-24)19-11-13(2)20-18-10-14(3)23-26(18)19/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCSLMVHUCAOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidinones with Aryl Substituents

Example Compound : 5-(3,5-Dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK2)

  • Structural Differences: MK2 contains a ketone oxygen at position 7, forming a 4H-pyrimidinone ring, whereas the target compound replaces this oxygen with a piperazine-linked pyrimidine. MK2 has a 3,5-dimethylphenyl group at position 5, while the target compound lacks aryl substituents on the pyrazolo[1,5-a]pyrimidine core.
  • Functional Implications :
    • The ketone in MK2 may enhance hydrogen-bonding interactions with target proteins, while the piperazine in the target compound could improve solubility and pharmacokinetic properties .

Triazolopyrimidine Derivatives

Example Compound : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones

  • Structural Differences :
    • These derivatives feature a triazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrimidine.
    • Substituents include oxoacetylhydrazone groups, which are absent in the target compound.
  • Functional Implications :
    • Triazolopyrimidines exhibit herbicidal and fungicidal activities, suggesting that core heterocycle identity (triazole vs. pyrazole) significantly influences bioactivity .

Piperazine-Linked Pyrazino-Pyrimidinones

Example Compounds: 7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-ones

  • Structural Differences: These compounds retain a pyrazino-pyrimidinone core, whereas the target compound uses a pyrazolo[1,5-a]pyrimidine core. Substituents on the piperazine ring (e.g., methyl, ethyl, hydroxyethyl) vary between derivatives.
  • Functional Implications: The piperazine linker in both cases enhances binding to receptors with basic residues (e.g., serotonin or dopamine receptors). However, the pyrazolo core in the target compound may confer higher metabolic stability compared to pyrazino-pyrimidinones .

Tabulated Comparison of Key Features

Compound Class Core Structure Key Substituents Biological Activity/Implications Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2,5-Dimethyl; piperazine-linked pyrimidine Potential kinase/GPCR modulation
MK2 (Pyrazolo[1,5-a]pyrimidinone) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Dimethylphenyl; ketone Hydrogen-bonding with enzymes
Triazolopyrimidines Triazolo[1,5-a]pyrimidine Oxoacetylhydrazones Herbicidal, fungicidal
Piperazine-Pyrazino-Pyrimidinones Pyrazino[1,2-a]pyrimidin-4-one Piperazin-1-yl; variable alkyl groups Receptor binding (e.g., serotonin/dopamine)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s piperazine-pyrimidine linkage may require multi-step synthesis, similar to piperazine derivatives in , but offers modularity for structure-activity relationship (SAR) studies .
  • Bioactivity Trends: Pyrazolo[1,5-a]pyrimidines (e.g., MK2) show kinase inhibition, while triazolopyrimidines prioritize agrochemical applications .
  • Metabolic Stability : The ethyl and methyl groups on the pyrimidine ring may reduce oxidative metabolism compared to aryl-substituted analogs like MK2 .

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